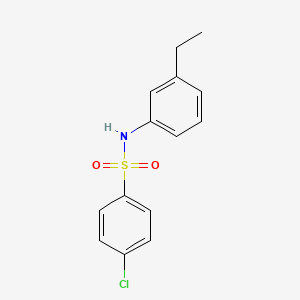

![molecular formula C23H32N2O4 B5626944 2-(2-methoxyethyl)-8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5626944.png)

2-(2-methoxyethyl)-8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, closely related to our compound of interest, involves base-promoted double Michael addition reactions. This methodology allows for the construction of the diazaspiro heterocyclic framework with excellent yields, demonstrating the efficiency and versatility of this synthetic approach in generating complex molecular architectures (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of similar diazaspiro[5.5]undecane derivatives has been elucidated using NMR and X-ray crystallography, revealing a preference for chair conformation in the cyclohexanone unit. The intermolecular hydrogen bonding and π-π stacking interactions are critical for the crystal packing, providing insight into the stereochemistry and molecular conformation of such compounds (Islam et al., 2017).

Chemical Reactions and Properties

The reactivity of the diazaspiro[5.5]undecane framework is highlighted by its involvement in various chemical reactions, such as the Claisen condensation followed by spirocyclization, to generate novel heterocyclic structures. These reactions underscore the compound's potential as a versatile intermediate in organic synthesis, capable of undergoing transformations that lead to a broad range of chemical entities (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and solubility, are influenced by the molecular structure and the presence of substituents. These properties are critical for understanding the compound's behavior in different environments and can significantly impact its application in various fields (Zeng et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of the diazaspiro[5.5]undecane framework, are central to its utility in synthetic organic chemistry. The compound's ability to participate in various chemical reactions, combined with its structural features, makes it a valuable tool for constructing complex organic molecules (Cordes et al., 2013).

properties

IUPAC Name |

2-(2-methoxyethyl)-8-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-28-15-14-24-16-22(10-8-20(24)26)9-3-13-25(17-22)21(27)23(11-12-23)18-4-6-19(29-2)7-5-18/h4-7H,3,8-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBPINAODQVKLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCCN(C2)C(=O)C3(CC3)C4=CC=C(C=C4)OC)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5626866.png)

![{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5626879.png)

![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5626883.png)

![2-(dimethylamino)-4-methyl-N-[1-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5626885.png)

![N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5626894.png)

![2-{[(3-hydroxyphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B5626898.png)

![({4-ethyl-5-[1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5626909.png)

![6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5626941.png)

![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5626957.png)

![8-[2-(methylthio)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626959.png)